molecular formula C10H12N2O B564308 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103151-02-6

4-isopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B564308
M. Wt: 176.219
InChI Key: AQSMGQMCZYALLB-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The synthesis often involves the reaction of o-phenylenediamines with carboxylic acids .


Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Future Directions

The future directions in the field of benzimidazole derivatives involve the design of novel proton conductive metal–organic framework (MOF) materials . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

4-propan-2-yl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)7-4-3-5-8-9(7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSMGQMCZYALLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-1H-benzo[d]imidazol-2(3H)-one

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